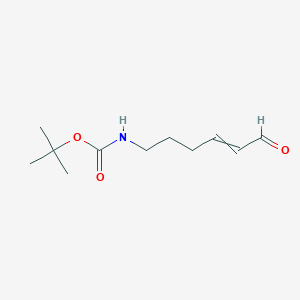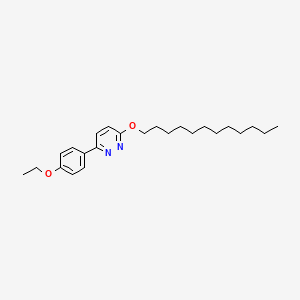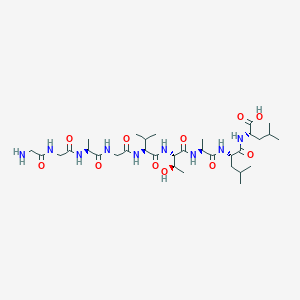![molecular formula C26H19NS3 B12602234 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole CAS No. 917561-60-5](/img/structure/B12602234.png)
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a carbazole core substituted with thiophene units, which are sulfur-containing heterocycles. The unique structure of this compound makes it of significant interest in various fields of scientific research, including organic electronics, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the carbazole core and the thiophene units. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or DMF (dimethylformamide). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene units.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole rings .
Wissenschaftliche Forschungsanwendungen
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of electronic properties is beneficial.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole involves its interaction with molecular targets through its electronic properties. The thiophene units and the carbazole core can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules or materials. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole Derivatives: Compounds such as 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole share structural similarities with 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dibromothiophene are structurally related due to the presence of thiophene units.
Uniqueness
The uniqueness of this compound lies in its combination of a carbazole core with multiple thiophene units. This structure imparts unique electronic and optical properties, making it particularly valuable in applications such as organic electronics and materials science .
Eigenschaften
CAS-Nummer |
917561-60-5 |
|---|---|
Molekularformel |
C26H19NS3 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
9-ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole |
InChI |
InChI=1S/C26H19NS3/c1-2-27-20-7-4-3-6-18(20)19-16-17(9-10-21(19)27)22-11-12-25(29-22)26-14-13-24(30-26)23-8-5-15-28-23/h3-16H,2H2,1H3 |
InChI-Schlüssel |
QTLRIURSBTVHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B12602153.png)

silane](/img/structure/B12602156.png)


![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)


![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
